N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-propoxybenzamide
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Overview
Description
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-propoxybenzamide is a compound belonging to the class of 1,2,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound consists of a thiadiazole ring attached to a phenyl group and a propoxybenzamide moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-propoxybenzamide typically involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-amine with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature . The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, the compound can inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis .
Comparison with Similar Compounds
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-propoxybenzamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide: This compound has a similar thiadiazole ring but lacks the propoxybenzamide moiety, resulting in different biological properties.
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-thiophenecarboxamide: This compound contains a thiophene ring instead of a benzamide moiety, leading to variations in its chemical reactivity and biological activity.
This compound stands out due to its unique combination of structural elements, which contribute to its diverse range of applications and potential therapeutic benefits.
Properties
Molecular Formula |
C18H17N3O2S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-propoxybenzamide |
InChI |
InChI=1S/C18H17N3O2S/c1-2-12-23-15-10-8-14(9-11-15)17(22)20-18-19-16(21-24-18)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,20,21,22) |
InChI Key |
GLKRLHLNQPIXHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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